![molecular formula C16H21N3O3 B2858723 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 868680-38-0](/img/structure/B2858723.png)
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide, also known as EDP-420, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of piperazine-based compounds and has been developed as a potential therapeutic agent for the treatment of various cancers.
Wissenschaftliche Forschungsanwendungen
Analysis of Global Trends and Gaps in Toxicology Studies
Research on compounds similar to "2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide" often focuses on toxicology and environmental impact. For example, a scientometric review highlighted the global trends in studies related to the toxicity of 2,4-D herbicide, showcasing advancements in understanding toxicology and mutagenicity. This review utilizes quantitative methods to summarize information about the development of this field, identifying gaps and suggesting future research directions, particularly in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Protection and Adsorption Studies
The adsorptive elimination of pharmaceutical compounds from water is another significant area of research. Studies have been conducted on the efficiency of various adsorbents in removing acetaminophen, a compound with a different structure but still relevant due to its presence in environmental water and its potential toxicity. These studies focus on identifying the most effective adsorption materials and understanding the mechanisms behind acetaminophen uptake, contributing to environmental protection efforts (Igwegbe et al., 2021).
Drug Metabolism and Genetic Differences
Research also delves into the metabolism of pharmaceuticals and how genetic differences among individuals affect drug toxicity and efficacy. For instance, the metabolism of paracetamol (acetaminophen) and the genetic differences that influence its toxic side effects and therapeutic efficacy have been reviewed, providing insights into personalized medicine and the importance of understanding genetic profiles in drug administration (Zhao & Pickering, 2011).
Novel Sedative Hypnotics in Treatment of Insomnia
In the pharmaceutical development domain, studies on novel compounds, such as Zaleplon, explore their potential use in treating conditions like insomnia. Zaleplon's pharmacological profile, indicating its recognition by animals as a benzodiazepine agent, sheds light on new therapeutic avenues and the importance of understanding drug-receptor interactions for effective treatment planning (Heydorn, 2000).
Eigenschaften
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-12-5-7-13(8-6-12)17-14(20)11-19-10-9-18(4-2)15(21)16(19)22/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURDXXWRRUATJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.